tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(1-bicyclo[2.2.1]heptanyl)ethyl]carbamate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11(9-15)14-6-4-10(8-14)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
InChI Key |
CVQOSWZNKRCBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C12CCC(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, which is then protected with a tert-butyl carbamate group . The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-ButylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with four structurally related analogs, highlighting key differences in substituents, molecular properties, and applications:
*Estimated based on structural analysis due to lack of direct data.
Key Comparative Insights
Amino Group Positioning and Reactivity
- The target compound contains an aminoethyl group at position 1 of the bicycloheptane, offering a flexible linker for conjugation or further functionalization (e.g., acylation). Its polarity likely results in moderate water solubility, intermediate between the bromo and hydrochloride analogs .
- In contrast, tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride positions the amino group directly on the bicyclic scaffold (position 4), enhancing rigidity. The hydrochloride salt form significantly improves solubility, making it preferable for in vitro assays .
Solubility and Bioavailability
- The hydrochloride salt (CAS 2227206-30-4) demonstrates superior aqueous solubility compared to the free base forms, critical for pharmacokinetic optimization in drug development .
- The piperazine-sulfonamide derivative (CAS 2419378-00-8) combines polar sulfonamide and piperazine groups, likely targeting enzymes with charged active sites (e.g., carbonic anhydrase or kinase inhibitors) .
Research Findings and Implications
- Synthetic Utility : The bicyclo[2.2.1]heptane core in these compounds provides steric hindrance and conformational stability, which can improve binding affinity in drug-receptor interactions .
- Safety and Handling: While none of the cited studies address toxicity directly, the Boc-protected amines are generally stable under basic conditions but require acidic deprotection (e.g., TFA), necessitating controlled handling .
- Regulatory Considerations : Analogs like the hydrochloride salt (CAS 2227206-30-4) are marketed under stringent quality controls (e.g., ECHEMI’s certification protocols), ensuring compliance with global regulatory standards .
Q & A
Q. Critical Parameters :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during carbamate formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while dichloromethane improves solubility of intermediates .
- Catalysts : Pd/C or Raney Ni for hydrogenation steps; yields drop below 60% without catalytic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
